2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol 2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol CP 47,497-C9-homolog is a synthetic cannabinoid (CB) whose alkyl chain consists of nine carbons. While in vitro data suggest that alkylaminoindoles with a side chain length of C4 to C6 possess equal or higher affinity to the central CB1 and peripheral CB2 receptors compared to Δ9-THC, the properties of this compound have not been evaluated. This product is intended for research and forensic applications.
CP 47,497-C9-homolog is a synthetic cannabinoid (CB) whose alkyl chain consists of nine carbons. While in vitro data suggest that alkylaminoindoles with a side chain length of C4 to C6 possess equal or higher affinity to the central CB1 and peripheral CB2 receptors compared to Δ This product is intended for research and forensic applications.
Brand Name: Vulcanchem
CAS No.: 70435-08-4
VCID: VC20815232
InChI: InChI=1S/C23H38O2/c1-4-5-6-7-8-9-15-23(2,3)19-13-14-21(22(25)17-19)18-11-10-12-20(24)16-18/h13-14,17-18,20,24-25H,4-12,15-16H2,1-3H3/t18-,20+/m0/s1
SMILES: CCCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O
Molecular Formula: C23H38O2
Molecular Weight: 346.5 g/mol

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol

CAS No.: 70435-08-4

Cat. No.: VC20815232

Molecular Formula: C23H38O2

Molecular Weight: 346.5 g/mol

* For research use only. Not for human or veterinary use.

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol - 70435-08-4

Specification

Description CP 47,497-C9-homolog is a synthetic cannabinoid (CB) whose alkyl chain consists of nine carbons. While in vitro data suggest that alkylaminoindoles with a side chain length of C4 to C6 possess equal or higher affinity to the central CB1 and peripheral CB2 receptors compared to Δ9-THC, the properties of this compound have not been evaluated. This product is intended for research and forensic applications.
CP 47,497-C9-homolog is a synthetic cannabinoid (CB) whose alkyl chain consists of nine carbons. While in vitro data suggest that alkylaminoindoles with a side chain length of C4 to C6 possess equal or higher affinity to the central CB1 and peripheral CB2 receptors compared to Δ This product is intended for research and forensic applications.
CAS No. 70435-08-4
Molecular Formula C23H38O2
Molecular Weight 346.5 g/mol
IUPAC Name 2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methyldecan-2-yl)phenol
Standard InChI InChI=1S/C23H38O2/c1-4-5-6-7-8-9-15-23(2,3)19-13-14-21(22(25)17-19)18-11-10-12-20(24)16-18/h13-14,17-18,20,24-25H,4-12,15-16H2,1-3H3/t18-,20+/m0/s1
Standard InChI Key BIGNODGYJZJTBM-AZUAARDMSA-N
Isomeric SMILES CCCCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O
SMILES CCCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O
Canonical SMILES CCCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O
Appearance Assay:≥98%A crystalline solid

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